molecular formula C16H19N7O B11067522 (4Z)-4-[4-(diethylamino)benzylidene]-5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[4-(diethylamino)benzylidene]-5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11067522
M. Wt: 325.37 g/mol
InChI Key: YIPHBIMDCRKNQH-UVTDQMKNSA-N
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Description

4-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining 4-(diethylamino)benzaldehyde with appropriate hydrazine derivatives.

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of intermediate compounds.

    Functional Group Transformations: Introduction of the tetrazole moiety through azide chemistry.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The aromatic and heterocyclic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

    Catalysis: May serve as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Biochemical Research: Used in studies to understand biological pathways and mechanisms.

Industry

    Material Science:

    Chemical Sensors: Used in the design of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 4-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE
  • 4-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TRIAZOL-5-YL)-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of 4-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

IUPAC Name

(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(2H-tetrazol-5-yl)pyrazol-3-one

InChI

InChI=1S/C16H19N7O/c1-4-22(5-2)13-8-6-12(7-9-13)10-14-11(3)19-23(15(14)24)16-17-20-21-18-16/h6-10H,4-5H2,1-3H3,(H,17,18,20,21)/b14-10-

InChI Key

YIPHBIMDCRKNQH-UVTDQMKNSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=NNN=N3)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NNN=N3)C

Origin of Product

United States

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